molecular formula C22H18O4 B1649297 1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol CAS No. 133740-30-4

1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol

Cat. No. B1649297
M. Wt: 346.4 g/mol
InChI Key: XCJSWJPRPDMYLS-UHFFFAOYSA-N
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Description

1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol is a chemical compound . It is found in Bletilla formosana, Bletilla striata and Gymnadenia conopsea . It is an extremely weak basic compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Lead Tetraacetate Oxidation : A study by Gillis and Porter (1989) explored the oxidation of phenanthrene-4,5-dicarboxylic acid using lead tetraacetate, leading to derivatives like 5-methoxyphenanthrene-4-carboxylic acid, albeit with low yield. This process is significant for understanding the chemical reactions and potential synthesis routes for related compounds (Gillis & Porter, 1989).

  • Conversion to Steroidal Hormones : Research by Matsumoto et al. (1988) demonstrated the conversion of resin acids into steroidal hormones, involving modifications to the phenanthrene structure. This indicates the potential of phenanthrene derivatives in synthesizing complex molecules like steroids (Matsumoto, Imai, Sunaoka, & Yoshinari, 1988).

  • Synthesis and Biological Properties : Lakshman et al. (2000) focused on the synthesis of 1,4-Dimethylbenzo[c]phenanthrene and its metabolites, showcasing the complex chemical properties and potential biological relevance of phenanthrene derivatives (Lakshman et al., 2000).

Biological and Pharmacological Activities

Miscellaneous Applications

properties

IUPAC Name

1-[(4-hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-26-21-12-20(25)19(10-13-2-5-15(23)6-3-13)18-8-4-14-11-16(24)7-9-17(14)22(18)21/h2-9,11-12,23-25H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJSWJPRPDMYLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C=CC2=C(C(=C1)O)CC4=CC=C(C=C4)O)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562399
Record name 1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol

CAS RN

133740-30-4
Record name 1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol
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1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol
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1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol
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1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol
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1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol
Reactant of Route 6
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Citations

For This Compound
1
Citations
J Wang, XD Zhou, Q Li, PH Jia… - Journal of Hainan …, 2022 - search.ebscohost.com
Objective: To explore the effect of active compounds of Bletilla Striata, and to predict its mechanism of the treatment of bronchoplumonary inflammation. Methods: Retrieved active …
Number of citations: 0 search.ebscohost.com

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